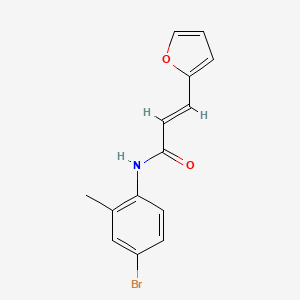
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide, also known as BMFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMFA belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide is not fully understood. However, it is believed that N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, by activating the Nrf2 signaling pathway. In addition, N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to exhibit potent biological activities at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
For research on N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide include the development of analogs with improved biological activities and reduced toxicity, investigation of its molecular mechanisms, and exploration of its therapeutic potential.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-methylphenylamine with furfural in the presence of glacial acetic acid and hydrochloric acid. This reaction yields the intermediate N-(4-bromo-2-methylphenyl)furfural, which is then reacted with acryloyl chloride in the presence of triethylamine and dichloromethane to produce N-(4-bromo-2-methylphenyl)-3-(2-furyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXWAOZMSZXRO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
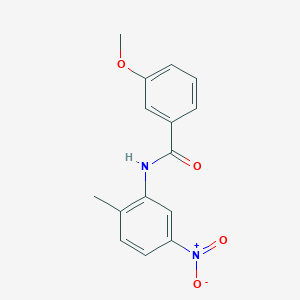
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)

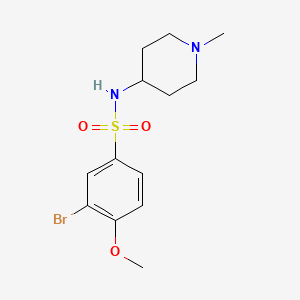
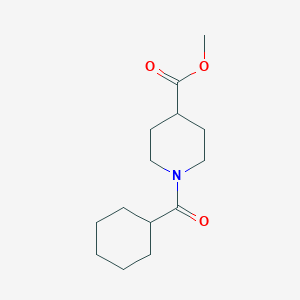
![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)
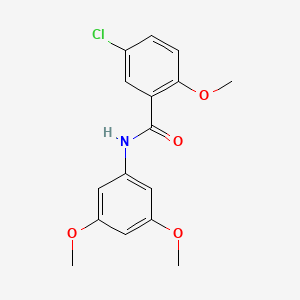
![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
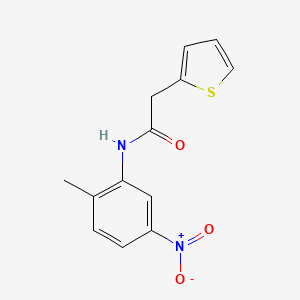
![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)
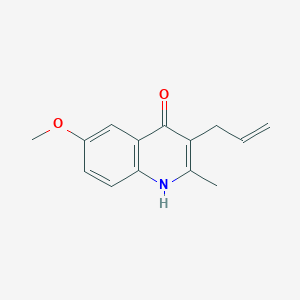
![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)